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molecular formula C9H13NO3S B8588007 1-[N-(prop-2-yl)sulphamoyl]-3-hydroxybenzene

1-[N-(prop-2-yl)sulphamoyl]-3-hydroxybenzene

Cat. No. B8588007
M. Wt: 215.27 g/mol
InChI Key: PBPROLIDUWEBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987141

Procedure details

A mixture of the product of stage 2 (0.18 g), 2M aqueous sodium hydroxide solution (15 cm3) and tetrahydrofuran (15 cm3) was stirred for 2 hours at the ambient temperature.
Name
product
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C(=O)C2C=CC=CC=2)[CH:9]=1)(=[O:7])=[O:6])[CH3:3].[OH-].[Na+]>O1CCCC1>[CH3:3][CH:2]([NH:4][S:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[CH:9]=1)(=[O:7])=[O:6])[CH3:1] |f:1.2|

Inputs

Step One
Name
product
Quantity
0.18 g
Type
reactant
Smiles
CC(C)NS(=O)(=O)C1=CC(=CC=C1)OC(C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at the ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(C)NS(=O)(=O)C1=CC(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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